Bcl-2-IN-14

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

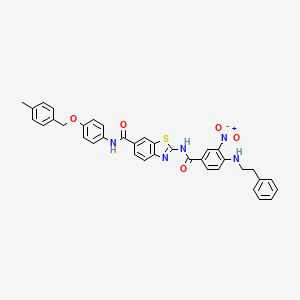

Molecular Formula |

C37H31N5O5S |

|---|---|

Molecular Weight |

657.7 g/mol |

IUPAC Name |

N-[4-[(4-methylphenyl)methoxy]phenyl]-2-[[3-nitro-4-(2-phenylethylamino)benzoyl]amino]-1,3-benzothiazole-6-carboxamide |

InChI |

InChI=1S/C37H31N5O5S/c1-24-7-9-26(10-8-24)23-47-30-15-13-29(14-16-30)39-35(43)28-12-18-32-34(22-28)48-37(40-32)41-36(44)27-11-17-31(33(21-27)42(45)46)38-20-19-25-5-3-2-4-6-25/h2-18,21-22,38H,19-20,23H2,1H3,(H,39,43)(H,40,41,44) |

InChI Key |

OXLAADCWAXTEIX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)N=C(S4)NC(=O)C5=CC(=C(C=C5)NCCC6=CC=CC=C6)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

The Function and Inhibition of the Bcl-2 Protein Family: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Clarification: The Identity of "Bcl-2-IN-14"

The term "this compound" does not correspond to a standardly recognized molecule in scientific literature. It is plausible that this is a misnomer or an internal designation for a compound related to the B-cell lymphoma 2 (Bcl-2) family of proteins. This guide will therefore focus on the broader Bcl-2 family, with a specific emphasis on the protein Bcl-2-like protein 14 (Bcl-2L14 or Bcl-G) and the mechanisms of Bcl-2 inhibitors, which are central to apoptosis research and cancer drug development.

The Bcl-2 Family: Key Regulators of Apoptosis

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway, a programmed cell death mechanism crucial for tissue homeostasis.[1][2] The family includes both anti-apoptotic (pro-survival) and pro-apoptotic members, and the balance between these opposing factions dictates the cell's fate.[3][4]

-

Anti-apoptotic Proteins: (e.g., Bcl-2, Bcl-xL, Mcl-1, Bcl-w, Bfl-1/A1) These proteins prevent apoptosis by sequestering pro-apoptotic proteins.[3]

-

Pro-apoptotic Effector Proteins: (e.g., Bax, Bak) When activated, these proteins oligomerize at the mitochondrial outer membrane, leading to its permeabilization and the release of pro-apoptotic factors like cytochrome c.[4]

-

Pro-apoptotic BH3-only Proteins: (e.g., Bid, Bim, Puma, Bad, Noxa) These proteins act as sensors of cellular stress and initiate apoptosis by either directly activating the effectors or by neutralizing the anti-apoptotic proteins.[3]

Bcl-2L14 (Bcl-G): A Duality in Function

Bcl-2L14, also known as Bcl-G, is a member of the Bcl-2 family that exhibits a complex and context-dependent role in apoptosis.[5] While initially characterized as a pro-apoptotic protein, emerging evidence suggests it can also have pro-survival functions.

Pro-Apoptotic Role: Overexpression of Bcl-2L14 has been shown to induce apoptosis.[5] It contains a BH3 domain, which allows it to interact with and antagonize anti-apoptotic Bcl-2 proteins, thereby promoting cell death.

Pro-Survival Role and Other Functions: In some cellular contexts, Bcl-2L14 may contribute to cell survival.[1] Its interaction with proteins of the transport particle protein (TRAPP) complex suggests a role in intracellular trafficking.[5][6] The precise mechanisms that dictate its switch between pro-apoptotic and pro-survival functions are still under investigation and are likely influenced by cellular context and post-translational modifications.

Interaction Partners of Bcl-2L14: Bcl-2L14 interacts with a variety of proteins that modulate its function. These include:

-

Anti-apoptotic Bcl-2 proteins: Bcl-xL (deletion of the BH2 domain of Bcl-GL enhances this interaction).[6]

-

FAU: A protein that may regulate Bcl-G through post-translational modification.[5]

-

MELK: A kinase that can phosphorylate and negatively regulate the pro-apoptotic activity of Bcl-GL.[6]

-

TRAPP complex proteins: Suggesting a role in vesicle trafficking.[6]

Quantitative Data: Binding Affinities and Inhibitor Potency

The intricate network of interactions within the Bcl-2 family is governed by the specific binding affinities between its members. Furthermore, the efficacy of therapeutic agents targeting these proteins is quantified by metrics such as the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki).

Table 1: Binding Affinities of BH3 Peptides to Anti-Apoptotic Bcl-2 Proteins [7][8]

| BH3 Peptide | Bcl-2 (Kd, nM) | Bcl-xL (Kd, nM) | Mcl-1 (Kd, nM) | Bcl-w (Kd, nM) | Bfl-1 (Kd, nM) |

| Bid | 0.6 | 0.5 | 1.2 | 0.4 | 1.5 |

| Bim | 0.4 | 0.3 | 0.8 | 0.2 | 0.7 |

| Puma | 0.3 | 0.2 | 0.5 | 0.1 | 0.4 |

| Bad | 1.0 | 0.8 | >1000 | 1.2 | >1000 |

| Noxa | >1000 | >1000 | 0.9 | >1000 | 1.1 |

| Bmf | 1.5 | 1.1 | 2.5 | 1.3 | 2.8 |

| Hrk | >1000 | 2.0 | >1000 | 1.8 | >1000 |

| Bik | 2.2 | 1.5 | 3.0 | 1.9 | 3.5 |

Table 2: Potency of Selected Bcl-2 Family Inhibitors [9][10][11]

| Inhibitor | Target(s) | IC50 / Ki | Cell Line / Assay Condition |

| Venetoclax (ABT-199) | Bcl-2 | Ki < 0.01 nM | Cell-free assay |

| Bcl-xL | Ki = 48 nM | Cell-free assay | |

| Mcl-1 | Ki > 444 nM | Cell-free assay | |

| HA14-1 | Bcl-2 | IC50 ≈ 9 µM | Fluorescence polarization assay |

| K562 | IC50 = 50 ± 3.6 µM | MTT assay | |

| IS21 | Pan-BH3 mimetic | - | Active in various cancer cell lines |

| 4t-QTC | - | IC50 = 50 ± 3.6 µM | K562 cells, MTT assay |

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and experimental procedures is crucial for a comprehensive understanding.

Caption: Intrinsic apoptosis pathway regulated by the Bcl-2 family.

Caption: A typical workflow for Western Blot analysis.

Experimental Protocols

Western Blot Analysis for Bcl-2 Family Proteins

This protocol is for the detection of Bcl-2 family proteins in cell lysates.[12][13]

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels (7.5-15% acrylamide)

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Bcl-xL, anti-Mcl-1, anti-Bcl-G)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

TBST (Tris-buffered saline with 0.1% Tween-20)

Procedure:

-

Cell Lysis: Wash cultured cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Scrape adherent cells and collect lysates.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel. Run the gel at a constant voltage until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 7.

-

Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions.

-

Imaging: Expose the membrane to X-ray film or use a digital imaging system to visualize the protein bands.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[14][15]

Materials:

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 40% DMF, 2% acetic acid, 16% SDS, pH 4.7)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of approximately 10,000 cells per well in 100 µL of medium.

-

Treatment: Add the test compound at various concentrations and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well to a final concentration of 0.45 mg/mL.

-

Incubation: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[16][17]

Materials:

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI) solution

-

Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest cells after treatment and wash with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to 100 µL of the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Co-Immunoprecipitation (Co-IP) for Bcl-2 Protein Interactions

This technique is used to identify and validate protein-protein interactions.[18][19]

Materials:

-

Co-IP lysis buffer (e.g., RIPA or a milder buffer like Triton X-100 based buffer)

-

Antibody specific to the "bait" protein (e.g., anti-Bcl-2)

-

Protein A/G agarose or magnetic beads

-

Wash buffer

-

Elution buffer or SDS-PAGE sample buffer

Procedure:

-

Cell Lysis: Lyse cells with a cold, non-denaturing lysis buffer to preserve protein interactions.

-

Pre-clearing: Incubate the cell lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody against the bait protein for several hours to overnight at 4°C.

-

Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the immune complexes.

-

Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.

-

Analysis by Western Blot: Analyze the eluted proteins by Western blotting using antibodies against the suspected interacting proteins ("prey").

References

- 1. Multiple Functions of BCL-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of Bcl-2 and its pro-survival relatives in tumourigenesis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Gene - BCL2L14 [maayanlab.cloud]

- 6. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 7. Experimental Characterization of the Binding Affinities between Proapoptotic BH3 Peptides and Antiapoptotic Bcl-2 Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Table 1, Affinity (Ki) of BCL-2 Inhibitors for Different Anti-apoptotic BCL-2-Family Protein Members - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. edspace.american.edu [edspace.american.edu]

- 13. 2.10. Western Blot Analysis [bio-protocol.org]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. broadpharm.com [broadpharm.com]

- 16. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 17. Viability and apoptosis assays [bio-protocol.org]

- 18. Protocol for Immunoprecipitation (Co-IP) [protocols.io]

- 19. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Bcl-2-IN-14: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The B-cell lymphoma 2 (Bcl-2) protein is a pivotal regulator of the intrinsic apoptotic pathway, acting as a key survival factor in many human cancers. Its overexpression is a common mechanism by which cancer cells evade programmed cell death, contributing to tumor progression and resistance to conventional therapies. Consequently, the development of small molecule inhibitors targeting Bcl-2 has emerged as a promising strategy in oncology. This technical guide provides an in-depth overview of the discovery and synthesis of a novel Bcl-2 inhibitor, Bcl-2-IN-14.

This compound, also identified as compound 13c in recent scientific literature, is a potent inhibitor of Bcl-2 with an IC50 value of 0.471 μM.[1] This document will detail the scientific background, discovery, synthesis, and biological evaluation of this compound, presenting a comprehensive resource for researchers and drug development professionals in the field of cancer therapeutics.

The Bcl-2 Signaling Pathway in Apoptosis

The Bcl-2 family of proteins comprises both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members, which collectively regulate mitochondrial outer membrane permeabilization (MOMP), a critical step in the intrinsic apoptotic cascade. In healthy cells, anti-apoptotic Bcl-2 proteins sequester pro-apoptotic members, preventing the formation of pores in the mitochondrial membrane. Upon receiving apoptotic stimuli, BH3-only proteins are activated and bind to the anti-apoptotic Bcl-2 proteins, liberating pro-apoptotic effectors like Bax and Bak. These then oligomerize at the mitochondrial outer membrane, leading to the release of cytochrome c and other pro-apoptotic factors into the cytosol, ultimately activating caspases and executing cell death.

Caption: The Bcl-2 signaling pathway and the inhibitory action of this compound.

Discovery of this compound

This compound was identified through a scaffold hopping strategy based on known Bcl-2 inhibitors. The design of this novel benzothiazole-based molecule was guided by molecular modeling studies to optimize its interaction with the BH3-binding groove of the Bcl-2 protein.[2] The primary publication describing its discovery is "Design, molecular modelling and synthesis of novel benzothiazole derivatives as BCL-2 inhibitors" by Ismail HS, et al., published in Scientific Reports in 2023.[1]

Synthesis of this compound

The synthesis of this compound involves a multi-step process centered around the formation of a 2-aminobenzothiazole core. While the specific details for the synthesis of this compound (compound 13c) are outlined in the primary literature, a general synthetic workflow for this class of compounds is presented below. The synthesis typically begins with the formation of a substituted 2-aminobenzothiazole, followed by a series of coupling and functionalization reactions to build the final molecule.

References

An In-depth Technical Guide to the Target Binding Affinity of a Potent Bcl-2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target binding affinity of a representative potent and selective Bcl-2 inhibitor, Venetoclax (also known as ABT-199). Due to the lack of publicly available data for a specific molecule designated "Bcl-2-IN-14," this document leverages the extensive research and data on Venetoclax as a prime exemplar for understanding the principles and methodologies in the field. This guide will delve into the quantitative binding data, detailed experimental protocols for its determination, and the signaling context of Bcl-2 inhibition.

Quantitative Target Binding Affinity

The efficacy of a Bcl-2 inhibitor is fundamentally determined by its binding affinity and selectivity for Bcl-2 over other anti-apoptotic members of the Bcl-2 family, such as Bcl-xL, Bcl-w, and Mcl-1. High affinity ensures potent inhibition of Bcl-2's pro-survival function, while selectivity is crucial for minimizing off-target effects. For instance, inhibition of Bcl-xL can lead to thrombocytopenia.

The binding affinities of Venetoclax have been meticulously characterized using various biophysical and biochemical assays. The data presented below is a summary of findings from competitive fluorescence polarization assays and time-resolved fluorescence resonance energy transfer (TR-FRET) assays.

| Target Protein | Binding Affinity (Ki) | Selectivity vs. Bcl-2 |

| Bcl-2 | <0.01 nM[1][2][3][4] | - |

| Bcl-xL | 48 nM[2] | >4800-fold[1] |

| Bcl-w | 245 nM[2] | >4800-fold[1] |

| Mcl-1 | No significant activity | Not applicable[1] |

Note: Ki (inhibition constant) is a measure of the inhibitor's binding affinity. A lower Ki value indicates a stronger binding affinity.

Experimental Protocols

The determination of binding affinity for Bcl-2 inhibitors relies on robust and sensitive in vitro assays. The following are detailed methodologies for two commonly employed techniques: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) assays.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay measures the disruption of the interaction between Bcl-2 and a fluorescently labeled ligand (e.g., a BH3 peptide) by a test compound.

Principle: A terbium (Tb)-labeled anti-His antibody (donor) binds to a His-tagged Bcl-2 protein. A biotinylated peptide ligand of Bcl-2 binds to a dye-labeled streptavidin (acceptor). When Bcl-2 and its ligand interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal upon excitation. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.[5][6]

Materials:

-

Recombinant His-tagged Bcl-2 protein

-

Biotinylated Bcl-2 peptide ligand (e.g., from the BH3 domain of a pro-apoptotic protein)

-

Anti-His Terbium-Labeled Donor

-

Dye-Labeled Streptavidin Acceptor

-

TR-FRET Assay Buffer

-

Test compound (e.g., Venetoclax)

-

384-well assay plates

Procedure:

-

Reagent Preparation:

-

Prepare a 100-fold dilution of the Anti-His Tb-Labeled Donor in TR-FRET Assay Buffer.

-

Prepare a 100-fold dilution of the Dye-Labeled Streptavidin Acceptor in TR-FRET Assay Buffer.

-

Prepare a 40-fold dilution of the Biotinylated Bcl-2 Peptide Ligand in TR-FRET Assay Buffer.

-

Dilute the His-tagged Bcl-2 protein to 1 ng/µl in TR-FRET Assay Buffer.

-

Prepare a serial dilution of the test compound at 10-fold the desired final concentrations.

-

-

Assay Protocol (per well):

-

Add 10 µl of the diluted Anti-His Tb-Labeled Donor.

-

Add 10 µl of the diluted Dye-Labeled Streptavidin Acceptor.

-

For "Test Inhibitor" and "Positive Control" wells, add 10 µl of the diluted Bcl-2 Peptide Ligand. For "Negative Control" wells, add 10 µl of assay buffer.

-

Add 4 µl of the diluted test compound to the "Test Inhibitor" wells. Add 4 µl of diluent solution to the "Positive Control" and "Negative Control" wells.

-

Initiate the reaction by adding 6 µl of the diluted Bcl-2 protein to all wells.

-

-

Incubation and Measurement:

-

Gently tap the plate to ensure proper mixing.

-

Incubate the plate at room temperature for 3 hours, protected from light.[5]

-

Read the fluorescence intensity in a microplate reader capable of TR-FRET measurements. Two sequential readings are required: Tb-donor emission at 620 nm and dye-acceptor emission at 665 nm.[5]

-

-

Data Analysis:

-

The TR-FRET ratio is calculated as (665 nm emission / 620 nm emission).

-

The percentage of inhibition is calculated using the positive and negative controls.

-

IC50 values are determined by plotting the inhibitor concentration versus the percentage of inhibition and fitting the data to a dose-response curve.

-

Fluorescence Polarization (FP) Assay

This assay measures the displacement of a fluorescently labeled peptide from its Bcl-2 target by a competitive inhibitor.

Principle: A small, fluorescently labeled peptide (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger Bcl-2 protein, the tracer's rotation is slowed, leading to an increase in fluorescence polarization. A competitive inhibitor will displace the tracer from Bcl-2, causing a decrease in polarization.

Materials:

-

Recombinant Bcl-2 protein

-

Fluorescently labeled BH3 peptide (e.g., fluorescein-labeled Bad or Bax peptide)

-

FP Assay Buffer

-

Test compound

-

Black, low-binding microplates

Procedure:

-

Reagent Preparation:

-

Determine the optimal concentration of the fluorescently labeled peptide (tracer) that provides a good signal-to-noise ratio.

-

Prepare a serial dilution of the Bcl-2 protein to determine the concentration that results in a significant shift in polarization upon binding to the tracer.

-

Prepare a serial dilution of the test compound.

-

-

Assay Protocol (per well):

-

Add the fluorescently labeled peptide at its optimal concentration to all wells.

-

Add the test compound at various concentrations to the "Test Inhibitor" wells.

-

Add the Bcl-2 protein at a constant concentration (typically around its Kd for the tracer) to the "Test Inhibitor" and "Positive Control" (no inhibitor) wells.

-

Bring all wells to a final, constant volume with FP Assay Buffer.

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30 minutes to 2 hours), protected from light.

-

Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the fluorophore.

-

-

Data Analysis:

-

The change in millipolarization (mP) units is measured.

-

The percentage of inhibition is calculated based on the mP values of the positive and negative controls.

-

IC50 values are determined from a dose-response curve of inhibitor concentration versus percentage of inhibition. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation, which requires knowledge of the tracer's concentration and its affinity for the protein.

-

Signaling Pathways and Experimental Workflows

Bcl-2 Signaling Pathway in Apoptosis

Bcl-2 is a central regulator of the intrinsic apoptotic pathway. It resides on the outer mitochondrial membrane and functions by sequestering pro-apoptotic proteins, such as Bax and Bak, thereby preventing them from forming pores in the mitochondrial membrane. The release of cytochrome c and other pro-apoptotic factors from the mitochondria is a key step in the activation of caspases and the execution of apoptosis. BH3-only proteins act as sensors of cellular stress and can either directly activate Bax/Bak or inhibit anti-apoptotic Bcl-2 family members, thus promoting apoptosis.

Caption: The Bcl-2 signaling pathway and the mechanism of action of a Bcl-2 inhibitor.

Experimental Workflow for Inhibitor Characterization

The discovery and characterization of novel Bcl-2 inhibitors typically follow a structured workflow, beginning with high-throughput screening and culminating in detailed biophysical and cellular assays.

Caption: A typical experimental workflow for the discovery and characterization of Bcl-2 inhibitors.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Venetoclax | ABT-199 | Bcl-2 inhibitor | TargetMol [targetmol.com]

- 3. medkoo.com [medkoo.com]

- 4. Venetoclax (ABT-199; GDC-0199) | Bcl-2 inhibitor | CAS 1257044-40-8 | Buy Venclexta; ABT199; RG7601; GDC0199 from Supplier InvivoChem [invivochem.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. bpsbioscience.com [bpsbioscience.com]

Bcl-2-IN-14: A Technical Overview for Drug Discovery Professionals

Introduction: The B-cell lymphoma 2 (Bcl-2) protein is a cornerstone of intrinsic apoptosis regulation and a validated high-value target in oncology.[1][2] As a key anti-apoptotic protein, its overexpression allows cancer cells to evade programmed cell death, contributing to tumor progression and resistance to therapy.[3][4] Bcl-2-IN-14 is a novel small molecule inhibitor of Bcl-2, identified as a promising compound for cancer research.[5] This document provides a detailed technical overview of the chemical properties, mechanism of action, and relevant experimental methodologies for this compound.

Chemical and Physical Properties

This compound, also referred to as Compound 13c in its primary synthesis literature, is a novel benzothiazole-based molecule.[3][4][6] Its fundamental chemical characteristics are summarized below. While specific solubility studies are not publicly available, compounds of this nature are typically soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[7]

| Property | Value | Reference |

| Molecular Formula | C37H31N5O | [5] |

| Molecular Weight | 657.74 g/mol | [5] |

| Compound ID | 13c | [3][4][5] |

| Appearance | Not specified | |

| Solubility | Soluble in DMSO | [7] |

| Storage | Room temperature; refer to Certificate of Analysis for specific recommendations | [5] |

Mechanism of Action: Inducing Apoptosis

The Bcl-2 family of proteins comprises both anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic members (e.g., Bax, Bak, and "BH3-only" proteins like Bad, Bim, Puma).[1][8] In healthy cells, a delicate balance between these factions prevents unwanted cell death. Anti-apoptotic proteins like Bcl-2 function by sequestering pro-apoptotic proteins, thereby preventing the permeabilization of the outer mitochondrial membrane.[1]

Disruption of this balance is a hallmark of cancer. This compound functions as a BH3 mimetic; it binds to the hydrophobic groove of the Bcl-2 protein, competitively displacing pro-apoptotic BH3-only proteins.[3][4] This action liberates effector proteins like Bax and Bak, which can then oligomerize on the mitochondrial outer membrane. This leads to membrane permeabilization, the release of cytochrome c into the cytosol, and the subsequent activation of the caspase cascade, culminating in apoptosis.[1]

Quantitative Data

The primary reported biological activity for this compound is its half-maximal inhibitory concentration (IC50) against the Bcl-2 protein. This value indicates a potent inhibitory effect in the sub-micromolar range.

| Parameter | Value | Reference |

| IC50 (Bcl-2 Inhibition) | 0.471 µM | [3][4][5] |

Experimental Protocols

The following sections detail generalized but essential protocols for the characterization of Bcl-2 inhibitors like this compound.

Synthesis

This compound is a novel benzothiazole derivative. The synthesis, as described in the literature, involves multi-step chemical reactions.[3][4][6] The general approach includes the synthesis of key benzothiazole intermediates followed by coupling with other moieties to generate the final active compound.[3][6][9] Purification is typically achieved through column chromatography, and structural confirmation is performed using techniques like NMR and mass spectrometry.[6]

Bcl-2 Binding Assay (Fluorescence Polarization)

Fluorescence Polarization (FP) is a common and robust method for measuring the binding affinity of small molecule inhibitors to Bcl-2 family proteins.[10][11] The assay measures the displacement of a fluorescently labeled BH3 peptide from the target protein by the inhibitor.

Methodology:

-

Reagent Preparation:

-

Recombinant Bcl-2 protein is diluted in assay buffer.

-

A fluorescently labeled BH3 peptide (e.g., FITC-Bim) is prepared at a concentration determined by prior titration experiments.[12]

-

This compound is serially diluted in DMSO and then into the assay buffer.

-

-

Assay Execution:

-

In a 96-well or 384-well black plate, add the Bcl-2 protein and the fluorescent BH3 peptide to all wells.

-

Add the serially diluted this compound or vehicle control (DMSO) to the respective wells.

-

Incubate the plate at room temperature for a specified period (e.g., 1-4 hours), protected from light.

-

-

Data Acquisition:

-

Measure the fluorescence polarization (in milli-polarization units, mP) using a plate reader equipped with appropriate filters for the fluorophore.

-

-

Data Analysis:

-

The decrease in mP values corresponds to the displacement of the fluorescent peptide by the inhibitor.

-

Plot the mP values against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]

-

Cell Viability Assay (MTT/MTS Assay)

To determine the cytotoxic effect of this compound on cancer cells, a metabolic activity assay such as the MTT or MTS assay is commonly employed.[13] These assays measure the reduction of a tetrazolium salt by metabolically active cells into a colored formazan product.

Methodology:

-

Cell Culture:

-

Seed cancer cells (e.g., a Bcl-2 dependent cell line like HL60) in a 96-well plate at a predetermined density and allow them to adhere overnight.[13]

-

-

Compound Treatment:

-

Treat the cells with serial dilutions of this compound or a vehicle control.

-

Incubate for a defined period (e.g., 24, 48, or 72 hours).[13]

-

-

Reagent Addition:

-

Add the MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

If using MTT, add a solubilization solution to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percent viability against the logarithm of the inhibitor concentration to determine the cytotoxic IC50 value.

-

References

- 1. Bcl-2 - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Design, molecular modelling and synthesis of novel benzothiazole derivatives as BCL-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Acute toxicity analysis of an inhibitor of BCL2, Disarib, in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Solution structure of the antiapoptotic protein bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of a high-throughput fluorescence polarization assay for Bcl-x(L) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development of a high-throughput fluorescence polarization assay for Bcl-x(L). | Sigma-Aldrich [merckmillipore.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Bcl-2-IN-14: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bcl-2-IN-14, also identified as compound 13c in recent literature, is a novel inhibitor of the B-cell lymphoma 2 (Bcl-2) protein.[1][2] As a key regulator of the intrinsic apoptotic pathway, Bcl-2 is a prominent target in oncology research. Overexpression of Bcl-2 is a hallmark of various cancers, contributing to cell survival and resistance to therapy. Inhibitors such as this compound are therefore of significant interest for the development of new anti-cancer therapeutics. This technical guide provides a summary of the currently available information on the solubility and stability of this compound, crucial parameters for its application in preclinical research and development.

Chemical and Biological Properties

This compound is a benzothiazole derivative designed to target the BH3-binding groove of the Bcl-2 protein, thereby disrupting its anti-apoptotic function. The compound has demonstrated significant inhibitory activity against Bcl-2, with a reported half-maximal inhibitory concentration (IC50) of 0.471 µM.[1][2]

| Property | Value | Reference |

| Compound Name | This compound (Compound 13c) | [1][2] |

| Target | B-cell lymphoma 2 (Bcl-2) | [1][2] |

| IC50 | 0.471 µM | [1][2] |

| Chemical Class | Benzothiazole derivative | [2] |

Solubility Data

Most small molecule inhibitors, including those targeting Bcl-2, are often soluble in organic solvents. For in vitro biological assays, stock solutions of this compound are typically prepared in dimethyl sulfoxide (DMSO).

General Solubility Profile (Predicted)

| Solvent | Expected Solubility | Notes |

| DMSO | High | Commonly used for preparing high-concentration stock solutions for in vitro assays. |

| Ethanol | Moderate to Low | May be used as a co-solvent. |

| Methanol | Moderate to Low | May be used as a co-solvent. |

| Water | Low | Aqueous solubility is expected to be limited. For aqueous buffers, dilution from a DMSO stock is recommended. |

| PBS | Low | Similar to water, direct dissolution in phosphate-buffered saline is likely to be poor. |

Experimental Protocol: Solubility Assessment (General Method)

A standard method for determining the solubility of a compound like this compound is the shake-flask method, followed by analysis using High-Performance Liquid Chromatography (HPLC).

-

Preparation of Saturated Solutions: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., DMSO, ethanol, water, PBS).

-

Equilibration: The resulting mixture is agitated (e.g., using a shaker) at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solid: The saturated solution is filtered or centrifuged to remove any undissolved solid.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a validated HPLC method with a standard curve.

Stability Data

Detailed stability data for this compound, including degradation pathways and kinetics under various conditions (e.g., pH, temperature, light), are not currently available in published literature. For research purposes, it is recommended to follow standard laboratory practices for handling small molecule inhibitors.

Storage Recommendations:

-

Solid Form: Store at -20°C for long-term storage.

-

In Solution (e.g., DMSO stock): Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Experimental Protocol: Stability Assessment (General Method)

A typical approach to assess the stability of a compound in a specific solvent or buffer involves incubating the compound solution under defined conditions and monitoring its concentration over time.

-

Sample Preparation: A solution of this compound at a known concentration is prepared in the desired solvent or buffer.

-

Incubation: The solution is incubated under specific conditions (e.g., different temperatures, pH values, or exposure to light).

-

Time-Point Sampling: Aliquots of the solution are taken at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: The concentration of the parent compound in each aliquot is determined by a stability-indicating analytical method, such as HPLC, to separate the parent compound from any potential degradation products.

-

Data Analysis: The percentage of the initial concentration remaining at each time point is calculated to determine the stability profile.

Signaling Pathway and Experimental Workflow

Bcl-2 Signaling Pathway

The following diagram illustrates the central role of Bcl-2 in the intrinsic apoptotic pathway and the mechanism of action of inhibitors like this compound.

References

Preliminary Studies on a Novel Bcl-2 Inhibitor: A Technical Overview

Disclaimer: As of November 2025, publicly available scientific literature and databases do not contain specific information on a compound designated "Bcl-2-IN-14". The following technical guide is a representative overview designed for researchers, scientists, and drug development professionals, outlining the typical preliminary studies conducted for a novel Bcl-2 inhibitor. The data, protocols, and pathways presented are illustrative and based on established research on the Bcl-2 family of proteins and their inhibitors.

Introduction

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, making them a prime target for cancer therapy.[1][2][3][4][5] Overexpression of anti-apoptotic Bcl-2 proteins allows cancer cells to evade programmed cell death, contributing to tumorigenesis and resistance to conventional therapies.[2][6][7] Novel small molecule inhibitors targeting Bcl-2 are of significant interest in oncology. This document outlines the foundational preliminary studies for a hypothetical Bcl-2 inhibitor, herein referred to as a representative compound.

Quantitative Data Summary

The initial evaluation of a novel Bcl-2 inhibitor typically involves quantifying its binding affinity and cellular activity. The following tables summarize representative data for such a compound.

Table 1: In Vitro Binding Affinity

| Target Protein | Binding Assay Method | Ki (nM) |

| Bcl-2 | Fluorescence Polarization | 0.5 |

| Bcl-xL | Fluorescence Polarization | 150 |

| Mcl-1 | Fluorescence Polarization | > 10,000 |

| Bcl-w | Fluorescence Polarization | 800 |

Table 2: Cellular Activity

| Cell Line | Cancer Type | Bcl-2 Expression | IC50 (nM) |

| RS4;11 | Acute Lymphoblastic Leukemia | High | 5 |

| MOLT-4 | Acute Lymphoblastic Leukemia | Low | 1,200 |

| H146 | Small Cell Lung Cancer | High | 8 |

| PC-3 | Prostate Cancer | Low | > 5,000 |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of results. The following are representative protocols for key experiments in the preliminary assessment of a Bcl-2 inhibitor.

Fluorescence Polarization (FP) Binding Assay

This assay is used to determine the binding affinity of the inhibitor to Bcl-2 family proteins.

-

Protein Preparation: Recombinant human Bcl-2, Bcl-xL, Mcl-1, and Bcl-w proteins are purified and diluted in assay buffer (e.g., 20 mM phosphate buffer, pH 7.4, 50 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-68).

-

Fluorescent Probe: A fluorescently labeled BH3 peptide (e.g., from the BIM protein) is used as a probe.

-

Assay Procedure:

-

The inhibitor is serially diluted in DMSO and then into the assay buffer.

-

The inhibitor dilutions are mixed with the target protein and the fluorescent probe in a 384-well plate.

-

The plate is incubated at room temperature for 2 hours to reach binding equilibrium.

-

-

Data Acquisition: Fluorescence polarization is measured using a plate reader with appropriate excitation and emission filters.

-

Data Analysis: The data is fitted to a four-parameter logistic equation to determine the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation.

Cell Viability Assay

This assay measures the effect of the inhibitor on cancer cell proliferation.

-

Cell Culture: Cancer cell lines with varying levels of Bcl-2 expression are cultured in appropriate media and conditions.

-

Assay Procedure:

-

Cells are seeded into 96-well plates and allowed to adhere overnight.

-

The inhibitor is serially diluted and added to the cells.

-

Plates are incubated for 72 hours.

-

-

Data Acquisition: Cell viability is assessed using a commercially available reagent such as CellTiter-Glo® (Promega), which measures ATP levels. Luminescence is read on a plate reader.

-

Data Analysis: The results are normalized to vehicle-treated controls, and the IC50 values are calculated using a nonlinear regression curve fit.

Caspase-Glo® 3/7 Assay

This assay quantifies the induction of apoptosis by measuring the activity of caspases 3 and 7.

-

Cell Treatment: Cells are treated with the inhibitor at various concentrations for 24-48 hours.

-

Assay Procedure:

-

The Caspase-Glo® 3/7 reagent is added to each well of the 96-well plate containing the treated cells.

-

The plate is incubated at room temperature for 1-2 hours.

-

-

Data Acquisition: Luminescence, which is proportional to caspase activity, is measured using a plate reader.

-

Data Analysis: The fold-increase in caspase activity is calculated relative to vehicle-treated cells.

Signaling Pathways and Workflows

Visual representations of the mechanism of action and experimental processes are provided below.

Caption: Mechanism of action for a Bcl-2 inhibitor inducing apoptosis.

Caption: General workflow for preclinical evaluation of a Bcl-2 inhibitor.

References

- 1. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current Advances and Future Strategies for BCL-2 Inhibitors: Potent Weapons against Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Core Structure of Bcl-2 Inhibitors: A Technical Guide

A Note on Bcl-2-IN-14: A comprehensive review of publicly available scientific literature and chemical databases did not yield specific information on a molecule designated "this compound." This name may refer to an internal compound designation not yet in the public domain. This guide will, therefore, focus on the well-established structural and mechanistic principles of small molecule inhibitors of the B-cell lymphoma 2 (Bcl-2) protein family, providing a framework for understanding molecules like the one referenced.

Introduction to Bcl-2 and the Rationale for Inhibition

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway.[1][2] This family includes both pro-apoptotic members (e.g., Bax, Bak, Bad, Bim, Puma) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1).[1][3] In many cancers, the overexpression of anti-apoptotic Bcl-2 proteins allows malignant cells to evade programmed cell death, contributing to tumor progression and resistance to conventional therapies.[4][5][6] The primary mechanism of these anti-apoptotic proteins is the sequestration of pro-apoptotic proteins, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and the subsequent cascade of events leading to cell death.[2][7]

Small molecule inhibitors of Bcl-2 are designed to mimic the action of pro-apoptotic BH3-only proteins. These inhibitors bind to a hydrophobic groove on the surface of Bcl-2, displacing the pro-apoptotic proteins and thereby initiating the apoptotic cascade.[8]

The Structural Basis of Bcl-2 Inhibition

The anti-apoptotic members of the Bcl-2 family, including Bcl-2 itself, are characterized by the presence of multiple Bcl-2 homology (BH) domains (BH1, BH2, BH3, and BH4).[1][3] These domains fold into a globular structure with a prominent hydrophobic groove on the surface.[9] This groove is the binding site for the α-helical BH3 domain of pro-apoptotic proteins.

Successful Bcl-2 inhibitors are "BH3 mimetics" that are designed to fit into this hydrophobic pocket, disrupting the protein-protein interactions that suppress apoptosis. The affinity and selectivity of these inhibitors are determined by their chemical structure and how well they complement the specific amino acid residues lining the binding grooves of different Bcl-2 family members.

Quantitative Data on Representative Bcl-2 Inhibitors

The following table summarizes key quantitative data for several well-characterized Bcl-2 inhibitors. This data is essential for comparing the potency and selectivity of these compounds.

| Compound | Target(s) | Ki (nM) | Assay Method | Reference |

| Venetoclax (ABT-199) | Bcl-2 | <0.01 | Homogeneous Time-Resolved Fluorescence (HTRF) | J. Med. Chem. 2013, 56, 21, 8528–8553 |

| Navitoclax (ABT-263) | Bcl-2, Bcl-xL, Bcl-w | <1 | Fluorescence Polarization (FP) | Cancer Res. 2008, 68, (9), 3421–3428 |

| ABT-737 | Bcl-2, Bcl-xL, Bcl-w | <1 | Fluorescence Polarization (FP) | Nature. 2005, 435, (7042), 677–681 |

| HA14-1 | Bcl-2 | 9.7 (IC50, µM) | Competitive Binding Assay | Mol. Cancer Ther. 2004, 3, (9), 1113–1119 |

Signaling Pathway of Bcl-2 Mediated Apoptosis and its Inhibition

The following diagram illustrates the central role of Bcl-2 in regulating apoptosis and how inhibitors intervene in this pathway.

Caption: The Bcl-2 signaling pathway and the mechanism of its inhibition.

Experimental Protocols

The characterization of Bcl-2 inhibitors relies on a variety of biophysical and cell-based assays. Below are detailed methodologies for key experiments.

Fluorescence Polarization (FP) Competitive Binding Assay

Principle: This assay measures the binding of a small fluorescently labeled peptide (probe) to the Bcl-2 protein. When the probe is bound to the much larger protein, it tumbles more slowly in solution, resulting in a high fluorescence polarization signal. An unlabeled inhibitor will compete with the probe for binding to Bcl-2, causing a decrease in the polarization signal.

Methodology:

-

Reagents: Purified recombinant Bcl-2 protein, a fluorescently labeled BH3 peptide (e.g., FITC-Bak BH3), and the test inhibitor.

-

Procedure:

-

A constant concentration of Bcl-2 protein and the fluorescent probe are incubated together in a suitable buffer (e.g., phosphate-buffered saline with a non-ionic detergent).

-

Serial dilutions of the test inhibitor are added to the mixture.

-

The reaction is incubated at room temperature to reach equilibrium.

-

Fluorescence polarization is measured using a plate reader equipped with appropriate filters.

-

-

Data Analysis: The decrease in fluorescence polarization is plotted against the inhibitor concentration. The data is fitted to a sigmoidal dose-response curve to determine the IC50 value, which can then be used to calculate the inhibition constant (Ki).

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat changes that occur upon the binding of a ligand (inhibitor) to a macromolecule (Bcl-2). This allows for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy) of the interaction.

Methodology:

-

Instrumentation: An isothermal titration calorimeter.

-

Procedure:

-

A solution of purified Bcl-2 protein is placed in the sample cell.

-

A concentrated solution of the inhibitor is loaded into the injection syringe.

-

A series of small, precise injections of the inhibitor into the protein solution are performed.

-

The heat released or absorbed during each injection is measured.

-

-

Data Analysis: The heat change per injection is plotted against the molar ratio of inhibitor to protein. The resulting binding isotherm is fitted to a suitable binding model to determine the thermodynamic parameters of the interaction.

Experimental Workflow for Inhibitor Screening

The following diagram outlines a typical workflow for the discovery and characterization of novel Bcl-2 inhibitors.

Caption: A typical experimental workflow for the discovery of Bcl-2 inhibitors.

References

- 1. Bcl-2 family - Wikipedia [en.wikipedia.org]

- 2. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Apoptosis of t(14;18)-positive lymphoma cells by a Bcl-2 interacting small molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 7. onclive.com [onclive.com]

- 8. researchgate.net [researchgate.net]

- 9. Solution structure of the antiapoptotic protein bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Bcl-2-IN-14: An In Vitro Experimental Guide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the in vitro experimental protocols for characterizing the activity of Bcl-2-IN-14, a potent inhibitor of the B-cell lymphoma 2 (Bcl-2) protein. The provided methodologies are essential for researchers in oncology and drug discovery to assess the efficacy and mechanism of action of this and similar anti-apoptotic protein inhibitors.

This compound is a small molecule inhibitor that targets the BH3-binding groove of the anti-apoptotic protein Bcl-2.[1] By inhibiting Bcl-2, this compound disrupts the sequestration of pro-apoptotic proteins like BIM, BAK, and BAX, thereby promoting the intrinsic pathway of apoptosis.[2][3] This targeted mechanism makes it a compound of interest for cancer therapeutics, particularly in malignancies characterized by Bcl-2 overexpression.

Key Experimental Protocols

To thoroughly evaluate the in vitro effects of this compound, a series of well-established assays are recommended. These include assessing its impact on cell viability, its ability to induce apoptosis, and its effect on the expression and interaction of Bcl-2 family proteins.

Cell Viability Assay (MTT Assay)

This protocol determines the concentration-dependent effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest (e.g., a lymphoma or leukemia cell line with known Bcl-2 expression)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well microplates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis after treatment with this compound.

Materials:

-

Cancer cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer

-

Propidium Iodide (PI) solution

-

Flow cytometer

Procedure:

-

Treat cells with various concentrations of this compound for the desired time period.

-

Harvest the cells and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI should be used as controls to set up compensation and gates.

Western Blot Analysis of Bcl-2 Family Proteins

This technique is used to detect changes in the expression levels of Bcl-2 family proteins (e.g., Bcl-2, Mcl-1, Bax, Bak) following treatment with this compound.

Materials:

-

Cancer cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against Bcl-2, Mcl-1, Bax, Bak, and a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated and untreated cells with RIPA buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[4]

Data Presentation

Quantitative data from the described experiments should be summarized for clear interpretation and comparison.

| Cell Line | Treatment | IC50 (µM) | % Apoptotic Cells (Annexin V+) | Relative Protein Expression (Fold Change vs. Control) |

| Bcl-2 | ||||

| Cell Line A | Vehicle | - | Baseline | 1.0 |

| This compound (X µM) | Value | Value | Value | |

| Cell Line B | Vehicle | - | Baseline | 1.0 |

| This compound (Y µM) | Value | Value | Value |

Visualizing Molecular Pathways and Experimental Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the signaling pathways and experimental processes.

References

- 1. Flow Cytometry-Based Detection and Analysis of BCL-2 Family Proteins and Mitochondrial Outer Membrane Permeabilization (MOMP) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bcl-2 family inhibitors sensitize human cancer models to therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BCL-2 Antagonism to Target the Intrinsic Mitochondrial Pathway of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

Application Notes and Protocols for Western Blot Analysis Following Bcl-2-IN-14 Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the effects of Bcl-2-IN-14, a selective inhibitor of the B-cell lymphoma 2 (Bcl-2) protein. This document outlines the underlying signaling pathways, detailed experimental protocols, and expected quantitative outcomes, serving as a valuable resource for researchers in oncology and drug discovery.

Introduction to Bcl-2 and Apoptosis

The Bcl-2 family of proteins are critical regulators of the intrinsic pathway of apoptosis, or programmed cell death.[1] This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic members (e.g., Bax, Bak, Bad, Bim, Puma).[2] In healthy cells, a delicate balance between these opposing factions ensures cellular homeostasis. However, in many cancers, the overexpression of anti-apoptotic proteins like Bcl-2 allows malignant cells to evade apoptosis, contributing to tumor progression and resistance to therapy.[3][4]

Bcl-2 exerts its anti-apoptotic function by sequestering pro-apoptotic "BH3-only" proteins (e.g., Bim, Bad) and preventing the activation of the effector proteins Bax and Bak.[5] Bax and Bak, when activated, oligomerize in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). This event triggers the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately activating a cascade of caspases that execute cell death.[6]

Bcl-2 inhibitors, such as this compound, are small molecules designed to bind to the BH3-binding groove of Bcl-2, displacing pro-apoptotic BH3-only proteins.[7] This disruption of the Bcl-2/pro-apoptotic protein interaction liberates the pro-apoptotic factors, leading to Bax/Bak activation, MOMP, and subsequent apoptosis.[7]

Signaling Pathway of this compound Action

The mechanism of action of this compound culminates in the activation of the intrinsic apoptotic pathway. A simplified representation of this signaling cascade is depicted below.

Caption: this compound inhibits Bcl-2, leading to apoptosis.

Experimental Workflow for Western Blot Analysis

A typical workflow for assessing the effects of this compound treatment using Western blotting is outlined below. This process involves cell culture and treatment, protein extraction, quantification, separation by gel electrophoresis, transfer to a membrane, and immunodetection.

Caption: Standard workflow for Western blot analysis.

Quantitative Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data obtained from Western blot analysis of a cancer cell line treated with this compound for 24 hours. Data is presented as relative protein expression normalized to a loading control (e.g., β-actin or GAPDH) and expressed as a fold change relative to the untreated control.

Table 1: Effect of this compound on Bcl-2 Family Protein Expression

| Protein | Treatment (24h) | Relative Expression (Fold Change vs. Control) |

| Bcl-2 | Control (DMSO) | 1.00 |

| This compound (1 µM) | 0.95 | |

| This compound (5 µM) | 0.92 | |

| This compound (10 µM) | 0.88 | |

| Bax | Control (DMSO) | 1.00 |

| This compound (1 µM) | 1.10 | |

| This compound (5 µM) | 1.25 | |

| This compound (10 µM) | 1.40 | |

| Bak | Control (DMSO) | 1.00 |

| This compound (1 µM) | 1.05 | |

| This compound (5 µM) | 1.15 | |

| This compound (10 µM) | 1.30 | |

| Bim | Control (DMSO) | 1.00 |

| This compound (1 µM) | 1.50 | |

| This compound (5 µM) | 2.10 | |

| This compound (10 µM) | 2.80 |

Table 2: Induction of Apoptotic Markers by this compound

| Protein | Treatment (24h) | Relative Expression (Fold Change vs. Control) |

| Cleaved Caspase-3 | Control (DMSO) | 1.00 |

| This compound (1 µM) | 2.50 | |

| This compound (5 µM) | 5.80 | |

| This compound (10 µM) | 9.20 | |

| Cleaved PARP | Control (DMSO) | 1.00 |

| This compound (1 µM) | 3.10 | |

| This compound (5 µM) | 6.50 | |

| This compound (10 µM) | 11.40 |

Detailed Experimental Protocols

1. Cell Culture and Treatment with this compound

-

Culture your cancer cell line of interest in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and reach 70-80% confluency.

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for the desired time points (e.g., 24, 48 hours). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle control (DMSO only).

2. Protein Lysate Preparation

-

After treatment, aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Add an appropriate volume of ice-cold RIPA lysis buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease and phosphatase inhibitor cocktail to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with intermittent vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

3. Protein Concentration Determination

-

Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay or Bradford assay, according to the manufacturer's instructions.

-

Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading in the subsequent steps.

4. Western Blotting

-

Sample Preparation: To 20-40 µg of protein from each sample, add an equal volume of 2x Laemmli sample buffer containing β-mercaptoethanol. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

-

SDS-PAGE: Load the denatured protein samples into the wells of a polyacrylamide gel (the percentage of which depends on the molecular weight of the target proteins). Run the gel in 1x running buffer at a constant voltage until the dye front reaches the bottom of the gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. This can be done using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation. This step prevents non-specific binding of the antibodies.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for your target protein (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3) diluted in blocking buffer overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the host species of the primary antibody. Incubate for 1 hour at room temperature with gentle agitation.

-

Washing: Wash the membrane three times for 10-15 minutes each with TBST.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.

-

Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.

-

Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein band to the intensity of the loading control (e.g., β-actin or GAPDH) from the same lane.

Recommended Antibodies for Western Blot Analysis

| Target Protein | Host Species | Supplier (Example) | Catalog # (Example) |

| Bcl-2 | Rabbit | Cell Signaling Technology | #2870 |

| Bax | Rabbit | Cell Signaling Technology | #2772 |

| Bak | Rabbit | Cell Signaling Technology | #12105 |

| Bim | Rabbit | Cell Signaling Technology | #2933 |

| Cleaved Caspase-3 | Rabbit | Cell Signaling Technology | #9664 |

| Cleaved PARP | Rabbit | Cell Signaling Technology | #5625 |

| β-actin | Mouse | Sigma-Aldrich | A5441 |

| GAPDH | Rabbit | Cell Signaling Technology | #5174 |

References

- 1. researchgate.net [researchgate.net]

- 2. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting BCL-2 in Cancer: Advances, Challenges, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Specific interactions of BCL-2 family proteins mediate sensitivity to BH3-mimetics in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological Targeting of Bcl-2 Induces Caspase 3-Mediated Cleavage of HDAC6 and Regulates the Autophagy Process in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Apoptosis of t(14;18)-positive lymphoma cells by a Bcl-2 interacting small molecule - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In vivo Studies of Bcl-2 Inhibitors in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

The B-cell lymphoma 2 (Bcl-2) protein is a key regulator of the intrinsic apoptotic pathway, and its overexpression is a hallmark of various malignancies, contributing to tumor initiation, progression, and resistance to therapy.[1][2][3] Consequently, small molecule inhibitors targeting Bcl-2 have emerged as a promising class of anti-cancer therapeutics.[2] This document provides a generalized framework for the in vivo evaluation of Bcl-2 inhibitors in mouse models, using a hypothetical inhibitor, Bcl-2-i-M , as an example. The protocols and data presentation formats are based on established methodologies from preclinical studies of well-characterized Bcl-2 inhibitors such as venetoclax (ABT-199) and navitoclax (ABT-263).[4][5][6][7][8][9]

Data Presentation: Efficacy of Bcl-2-i-M in Preclinical Mouse Models

The following tables summarize hypothetical quantitative data from in vivo studies of Bcl-2-i-M in various mouse cancer models.

Table 1: Single-Agent Antitumor Activity of Bcl-2-i-M in Xenograft Models

| Tumor Model | Mouse Strain | Treatment Group | Dosing Schedule | Tumor Growth Inhibition (%) | Change in Body Weight (%) |

| OCI-AML3 (AML) | NSG | Vehicle | Daily, p.o. | 0 | +2.5 |

| OCI-AML3 (AML) | NSG | Bcl-2-i-M (50 mg/kg) | Daily, p.o. | 45 | -1.8 |

| OCI-AML3 (AML) | NSG | Bcl-2-i-M (100 mg/kg) | Daily, p.o. | 78 | -4.2 |

| MOLM-13 (AML) | NSGS | Vehicle | Daily, p.o. | 0 | +3.1 |

| MOLM-13 (AML) | NSGS | Bcl-2-i-M (100 mg/kg) | Daily, p.o. | 65 | -3.5 |

| NB-1643 (Neuroblastoma) | NSG | Vehicle | Daily, p.o. | 0 | +1.5 |

| NB-1643 (Neuroblastoma) | NSG | Bcl-2-i-M (100 mg/kg) | Daily, p.o. | 55 | -2.9 |

p.o. = oral gavage

Table 2: Survival Analysis in a Patient-Derived Xenograft (PDX) Model of B-Cell Precursor Acute Lymphoblastic Leukemia (BCP-ALL)

| Treatment Group | Dosing Schedule | Median Survival (Days) | Increase in Lifespan (%) |

| Vehicle | Daily, p.o. | 25 | - |

| Bcl-2-i-M (100 mg/kg) | 5 days on/2 days off, p.o. | 48 | 92 |

Table 3: Combination Therapy of Bcl-2-i-M with Standard-of-Care Agent in a Diffuse Large B-Cell Lymphoma (DLBCL) Model

| Tumor Model | Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 |

| WSU-DLCL2 | Vehicle | - | 1500 ± 250 |

| WSU-DLCL2 | CHOP | Standard | 800 ± 150 |

| WSU-DLCL2 | Bcl-2-i-M (100 mg/kg) | Daily, p.o. | 950 ± 200 |

| WSU-DLCL2 | Bcl-2-i-M + CHOP | Concurrent | 250 ± 80 |

CHOP = Cyclophosphamide, Doxorubicin, Vincristine, Prednisone

Experimental Protocols

Xenograft Mouse Model Development

Objective: To establish subcutaneous tumors from human cancer cell lines in immunodeficient mice.

Materials:

-

Human cancer cell lines (e.g., OCI-AML3, MOLM-13, NB-1643, WSU-DLCL2)

-

Immunodeficient mice (e.g., NOD/SCID, NSG, NSGS), 6-8 weeks old

-

Matrigel

-

Sterile PBS

-

Syringes and needles (27G)

-

Calipers

Protocol:

-

Culture cancer cells under standard conditions to 80-90% confluency.

-

Harvest cells by trypsinization and wash twice with sterile PBS.

-

Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 107 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (1 x 106 cells) into the flank of each mouse.

-

Monitor tumor growth by measuring tumor dimensions with calipers twice weekly.

-

Calculate tumor volume using the formula: Volume = (Length x Width2) / 2.

-

Randomize mice into treatment groups when tumors reach an average volume of 150-200 mm3.

Patient-Derived Xenograft (PDX) Model Development

Objective: To establish tumors from patient tumor samples in immunodeficient mice.

Materials:

-

Fresh patient tumor tissue

-

Immunodeficient mice (e.g., NSG)

-

Surgical tools

-

Growth media

Protocol:

-

Obtain fresh tumor tissue from consenting patients under IRB-approved protocols.

-

Mechanically dissociate the tissue into small fragments.

-

Surgically implant the tumor fragments subcutaneously into the flanks of anesthetized mice.

-

Monitor tumor growth as described in the xenograft model protocol.

-

Once tumors are established, they can be passaged to subsequent cohorts of mice for expansion and therapeutic studies.

Drug Formulation and Administration

Objective: To prepare and administer Bcl-2-i-M to tumor-bearing mice.

Materials:

-

Bcl-2-i-M powder

-

Vehicle solution (e.g., 60% Phosal 50 PG, 30% PEG 400, 10% Ethanol)

-

Oral gavage needles

-

Syringes

Protocol:

-

Prepare the vehicle solution under sterile conditions.

-

Calculate the required amount of Bcl-2-i-M based on the desired dose (e.g., 100 mg/kg) and the number of mice.

-

Suspend the Bcl-2-i-M powder in the vehicle solution by vortexing and/or sonication to achieve a homogenous suspension.

-

Administer the formulation to mice via oral gavage at a volume of 100 µL per 20g mouse.

-

Administer the vehicle solution to the control group.

-

Follow the dosing schedule as outlined in the study design (e.g., daily for 21 days).

Efficacy Assessment

Objective: To evaluate the antitumor efficacy of Bcl-2-i-M.

Protocol:

-

Monitor tumor volumes and body weights of the mice 2-3 times per week.

-

For survival studies, monitor mice daily for signs of morbidity and euthanize when pre-defined endpoints are reached (e.g., tumor volume > 2000 mm3, >20% body weight loss, or signs of distress).

-

At the end of the study, euthanize all remaining mice and excise tumors for further analysis.

-

Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Pharmacodynamic (PD) Biomarker Analysis

Objective: To assess the on-target activity of Bcl-2-i-M in tumor tissue.

Materials:

-

Excised tumors

-

Reagents for Western blotting or immunohistochemistry (IHC)

-

Antibodies against Bcl-2, Mcl-1, Bim, cleaved caspase-3

Protocol (Western Blotting Example):

-

Homogenize tumor tissue and extract proteins.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Analyze changes in the expression of target proteins (e.g., displacement of Bim from Bcl-2, induction of cleaved caspase-3) in treated versus control tumors.

Visualizations

Bcl-2 Signaling Pathway and Mechanism of Action of Bcl-2-i-M

Caption: The intrinsic apoptotic pathway regulated by Bcl-2 family proteins and the mechanism of action of a Bcl-2 inhibitor.

Experimental Workflow for In vivo Efficacy Study

Caption: A typical workflow for evaluating the efficacy of a Bcl-2 inhibitor in a mouse xenograft model.

Logical Relationship of Combination Therapy

Caption: The logical basis for combining a Bcl-2 inhibitor with conventional chemotherapy to induce synergistic apoptosis.

References

- 1. Inhibition of Anti-Apoptotic Bcl-2 Proteins in Preclinical and Clinical Studies: Current Overview in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current Advances and Future Strategies for BCL-2 Inhibitors: Potent Weapons against Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What can we learn from mice lacking pro-survival BCL-2 proteins to advance BH3 mimetic drugs for cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Venetoclax improves CD20 immunotherapy in a mouse model of MYC/BCL2 double-expressor diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Concomitant targeting of BCL2 with venetoclax and MAPK signaling with cobimetinib in acute myeloid leukemia models | Haematologica [haematologica.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Venetoclax-based rational combinations are effective in models of MYCN-amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. ABT-199, a new Bcl-2-specific BH3 mimetic, has in vivo efficacy against aggressive Myc-driven mouse lymphomas without provoking thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Bcl-2 Inhibitor (Bcl-2-IN-14)

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the Bcl-2 inhibitor, Bcl-2-IN-14. The information is designed to assist researchers, scientists, and drug development professionals in addressing specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

| Question | Answer |

| What is the primary mechanism of action for this compound? | This compound is a small molecule inhibitor designed to selectively bind to the BH3-binding groove of the anti-apoptotic protein Bcl-2. This binding disrupts the interaction between Bcl-2 and pro-apoptotic proteins like Bax and Bak.[1][2][3] The release of pro-apoptotic proteins leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the caspase cascade, ultimately inducing apoptosis.[2][4] |